

Application Notes & Protocols: Generating an **Odd1** Knockout Mouse Model

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Odd1*

Cat. No.: *B1578480*

[Get Quote](#)

Introduction

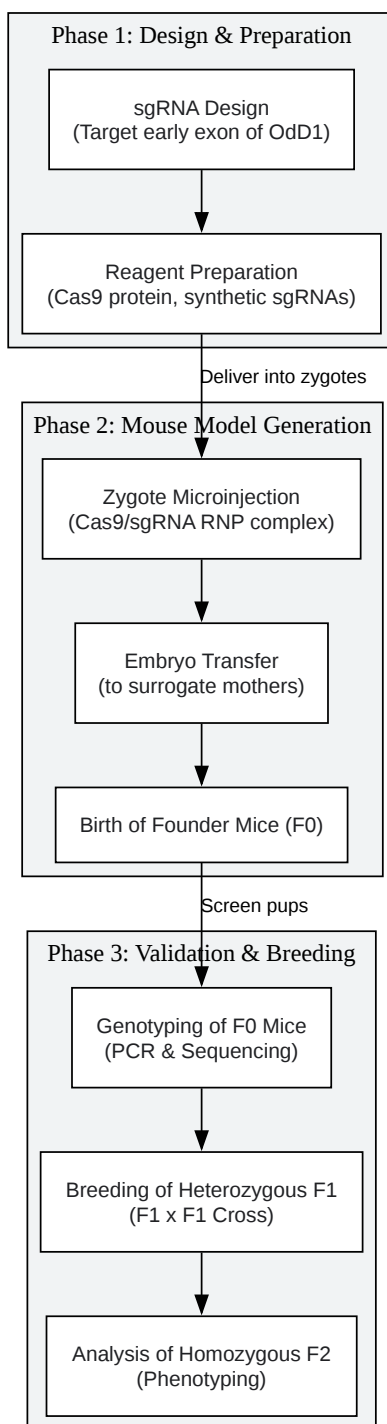
Odd-skipped related 1 (**Odd1**), also known as *Osr1*, is a zinc-finger transcription factor homologous to the Odd-skipped class of transcription factors in *Drosophila*.^{[1][2]} In mammals, **Odd1** plays a critical role in embryonic development. The gene is essential for the proper formation of the heart and the intermediate mesoderm, which gives rise to the kidneys and gonads.^{[1][2][3]} Studies involving targeted null mutations in mice have shown that **Odd1** is indispensable for the morphogenesis of the atrial septum and venous valves in the heart.^{[1][2]} Furthermore, **Odd1** is one of the earliest molecular markers for the intermediate mesoderm and acts upstream of key regulatory genes such as *Lhx1*, *Pax2*, and *Wt1*, which are crucial for urogenital development.^{[2][3]}

Generating an **Odd1** knockout (KO) mouse model provides an invaluable tool for studying congenital heart and kidney diseases, understanding the molecular mechanisms of embryonic patterning, and for the development of potential therapeutic interventions. These application notes provide detailed protocols for generating an **Odd1** KO mouse model using the CRISPR-Cas9 system and for the subsequent phenotypic analysis.

Overview of Knockout Strategy

The recommended strategy for generating an **Odd1** knockout mouse is the CRISPR-Cas9 system. This method is highly efficient, cost-effective, and has a faster turnaround time compared to traditional methods involving embryonic stem (ES) cells.^[4] The strategy involves the microinjection of Cas9 nuclease and single-guide RNAs (sgRNAs) targeting an early exon

of the **OdD1** gene directly into mouse zygotes. This will induce double-strand breaks (DSBs), which are then repaired by the error-prone non-homologous end joining (NHEJ) pathway, leading to frameshift mutations and a functional knockout.[5][6]



[Click to download full resolution via product page](#)

Caption: Workflow for CRISPR-Cas9 mediated generation of an **Odd1** knockout mouse.

Experimental Protocols

Protocol 3.1: CRISPR-Cas9 Mediated Knockout of **Odd1**

This protocol outlines the generation of **Odd1** knockout mice via zygote microinjection.

Materials:

- Cas9 nuclease
- Synthetic sgRNAs targeting **Odd1** (2-3 different sequences recommended)
- Mice (e.g., C57BL/6J for zygote donors and pseudopregnant surrogates)
- M2 and KSOM media
- Microinjection and micromanipulation station
- DNA extraction kit
- PCR reagents and primers for genotyping

Methodology:

- sgRNA Design:
 - Design 2-3 sgRNAs targeting the first or second exon of the **Odd1** gene to ensure a functional knockout. Use online design tools to minimize off-target effects. The **Odd1** gene consists of three exons.[\[1\]](#)
- Preparation of Injection Mix:
 - Prepare a ribonucleoprotein (RNP) complex by incubating Cas9 protein with the synthetic sgRNAs. A typical concentration is 100 ng/μl Cas9 and 50 ng/μl sgRNA.
- Zygote Collection:

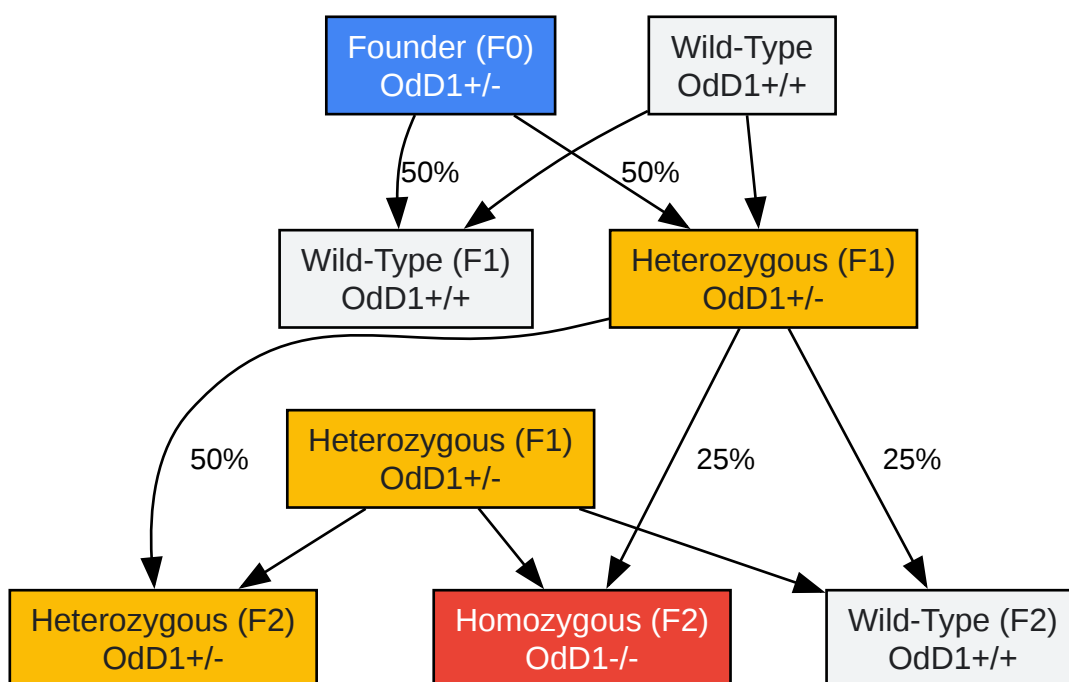
- Superovulate female mice (3-4 weeks old) and mate them with stud males.
- Collect zygotes from the oviducts of successfully mated females.
- Microinjection:
 - Perform cytoplasmic or pronuclear microinjection of the Cas9/sgRNA RNP complex into the collected zygotes.
- Embryo Transfer:
 - Culture the injected embryos in KSOM medium until the two-cell stage.
 - Transfer the viable embryos into the oviducts of pseudopregnant surrogate female mice.
- Screening of Founder (F0) Mice:
 - After birth (approx. 19-21 days), collect tail biopsies from the pups (F0 generation) at 2-3 weeks of age.
 - Extract genomic DNA.
 - Perform PCR using primers flanking the sgRNA target site, followed by Sanger sequencing to identify founders carrying insertions or deletions (indels).

Protocol 3.2: Genotyping and Breeding

Methodology:

- Primer Design: Design three primers for a multiplex PCR reaction:
 - Forward Primer (Fwd): Upstream of the targeted region.
 - Reverse Primer 1 (Rev1): Within the targeted region (will only amplify the wild-type allele).
 - Reverse Primer 2 (Rev2): Downstream of the targeted region.
- PCR Analysis:

- Wild-Type (+/+): Two bands will be present (Fwd-Rev1 and Fwd-Rev2).
- Heterozygous (+/-): One larger band from the knockout allele (Fwd-Rev2) and potentially a smaller band from the wild-type allele (Fwd-Rev1).
- Homozygous (-/-): Only one larger band will be present (Fwd-Rev2).
- Breeding Strategy:
 - Breed the identified F0 founder mice with wild-type mice to establish heterozygous F1 lines and confirm germline transmission.
 - Intercross heterozygous F1 mice (**OdD1**^{+/-}) to generate homozygous knockout (**OdD1**^{-/-}), heterozygous (**OdD1**^{+/-}), and wild-type (**OdD1**^{+/+}) littermates in the F2 generation.



[Click to download full resolution via product page](#)

Caption: Breeding strategy to generate homozygous **OdD1** knockout mice.

Expected Phenotype and Analysis

Homozygous **OdD1** knockout (**OdD1**^{-/-}) embryos are expected to be embryonic lethal due to severe developmental defects.^{[1][2][7]} Heterozygous mice (**OdD1**^{+/-}) are typically viable and

fertile, showing no obvious abnormalities.

Table 1: Summary of Phenotypes in *OdD1* Knockout Embryos

Feature	Wild-Type (+/+)	Heterozygous (+/-)	Homozygous (-/-)
Viability	Viable	Viable	Embryonic Lethal
Heart Development	Normal atrial septum	Normal	Agenesis of primary atrial septum, dilated atria, hypoplastic venous valves. [1] [2]
Kidney Development	Normal metanephric kidneys	Normal	Complete agenesis of metanephric kidneys. [1] [2]
Gonad Development	Normal gonads	Normal	Complete agenesis of gonads. [1]
Adrenal Gland	Normal	Normal	Complete agenesis of adrenal glands. [2]
Gene Expression (Intermediate Mesoderm)	Normal <i>Lhx1</i> , <i>Pax2</i> , <i>Wt1</i>	Normal	Down-regulation of <i>Lhx1</i> , <i>Pax2</i> , and <i>Wt1</i> . [2] [7]

Protocol 4.1: Phenotypic Analysis of Embryos

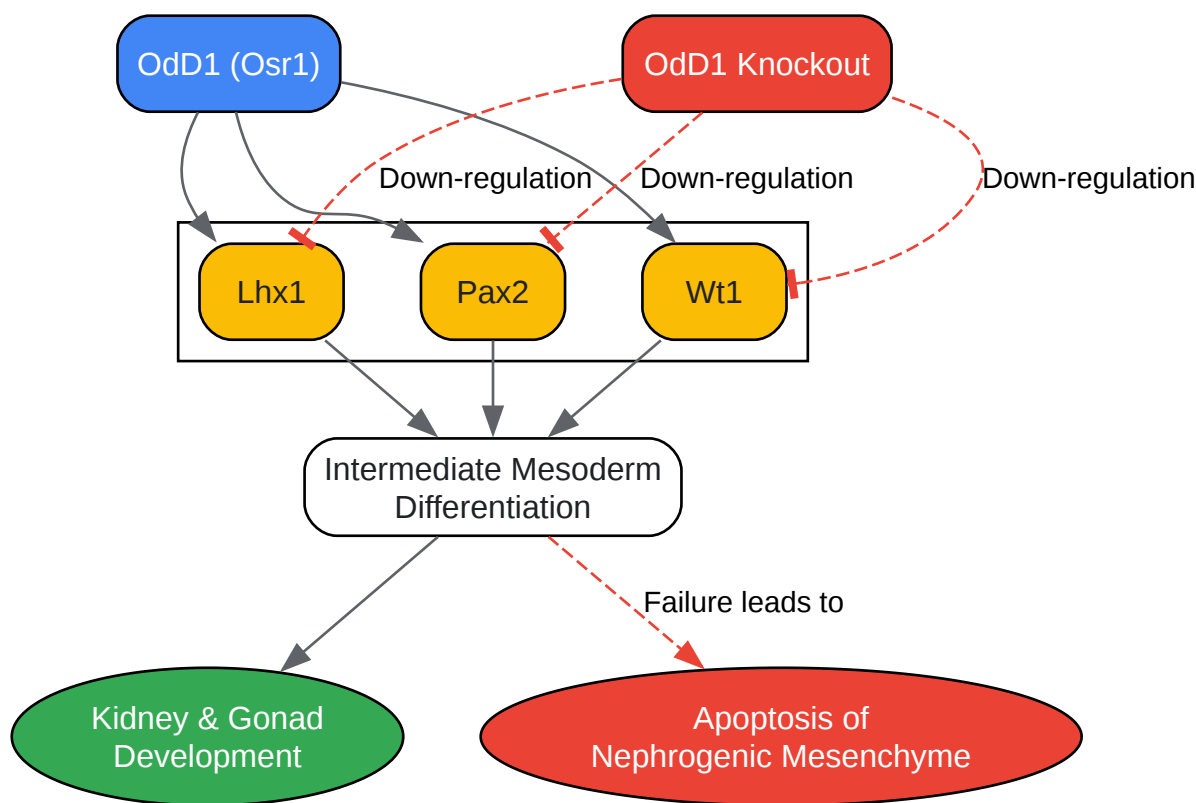
Methodology:

- **Timed Pregnancies:** Set up timed matings between heterozygous F1 mice to obtain F2 embryos at specific developmental stages (e.g., embryonic day 15.5 - 17.5).
- **Embryo Dissection:** Euthanize pregnant females at the desired embryonic stage and dissect the embryos.
- **Gross Morphology:** Examine embryos for obvious morphological defects, paying close attention to the heart and urogenital system.

- Histological Analysis:
 - Fix embryos in 4% paraformaldehyde.
 - Process for paraffin embedding and sectioning.
 - Perform Hematoxylin and Eosin (H&E) staining on sections of the heart and kidney to analyze structural abnormalities.
- Molecular Analysis:
 - Dissect the intermediate mesoderm region from earlier stage embryos (e.g., E9.5).
 - Extract RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of downstream targets like Lhx1, Pax2, and Wt1.

Signaling Pathway

Odd1 is a critical upstream regulator in the pathway of urogenital system development. It is required for the expression of several key transcription factors that orchestrate the differentiation of the intermediate mesoderm into renal and gonadal structures.[3]



[Click to download full resolution via product page](#)

Caption: Simplified pathway of **Odd1** in urogenital development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Odd-skipped related 1 (Odd1) is an essential regulator of heart and urogenital development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Odd-skipped related 1 (Odd 1) is an essential regulator of heart and urogenital development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. OSR1 - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]

- 5. [youtube.com](https://www.youtube.com) [[youtube.com](https://www.youtube.com)]
- 6. [youtube.com](https://www.youtube.com) [[youtube.com](https://www.youtube.com)]
- 7. ut.primo.exlibrisgroup.com [ut.primo.exlibrisgroup.com]
- To cite this document: BenchChem. [Application Notes & Protocols: Generating an Odd1 Knockout Mouse Model]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1578480#generating-an-odd1-knockout-mouse-model>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com